N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]furan-3-sulfonamide
Description
N-[(1S,5R)-3-benzyl-3-azabicyclo[310]hexan-6-yl]furan-3-sulfonamide is a complex organic compound featuring a bicyclic structure with a benzyl group and a furan sulfonamide moiety
Properties
IUPAC Name |
N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]furan-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c19-22(20,13-6-7-21-11-13)17-16-14-9-18(10-15(14)16)8-12-4-2-1-3-5-12/h1-7,11,14-17H,8-10H2/t14-,15+,16? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGVCRYQJWXSQY-XYPWUTKMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2NS(=O)(=O)C3=COC=C3)CN1CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2NS(=O)(=O)C3=COC=C3)CN1CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]furan-3-sulfonamide typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a [3+2] cycloaddition reaction between a suitable azide and an alkyne, forming the azabicyclo[3.1.0]hexane structure.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the bicyclic amine.
Sulfonamide Formation: The final step involves the reaction of the bicyclic amine with furan-3-sulfonyl chloride under basic conditions to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution at the sulfonamide group.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]furan-3-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to certain natural products and pharmaceuticals.
Medicine
Medically, this compound has potential applications as a drug candidate. Its sulfonamide group is known for its antibacterial properties, and the bicyclic structure may provide unique pharmacokinetic properties.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or mechanical properties, leveraging its rigid bicyclic structure.
Mechanism of Action
The mechanism of action of N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]furan-3-sulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the bicyclic core provides a rigid scaffold that can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol: Similar bicyclic structure but with a hydroxyl group instead of a sulfonamide.
N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]benzenesulfonamide: Similar structure with a benzenesulfonamide group instead of a furan sulfonamide.
Uniqueness
N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]furan-3-sulfonamide is unique due to the presence of the furan sulfonamide group, which can impart different electronic properties and reactivity compared to other sulfonamide derivatives. This uniqueness can be exploited in the design of new drugs or materials with specific desired properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
